Product packaging for beta-Methylsulfonylstyrene(Cat. No.:)

beta-Methylsulfonylstyrene

Cat. No.: B8682056
M. Wt: 182.24 g/mol
InChI Key: RJQJJDKSNFBCFC-UHFFFAOYSA-N
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Description

Historical Context of Vinyl Sulfones in Contemporary Synthetic Organic Chemistry

Vinyl sulfones, the class of compounds to which β-Methylsulfonylstyrene belongs, have a rich history in synthetic organic chemistry. Initially recognized for their utility as synthetic intermediates, their importance has grown substantially over the past few decades. Their ability to act as potent Michael acceptors and versatile partners in cycloaddition reactions has made them invaluable tools for the construction of complex molecular architectures. cdnsciencepub.com The development of new synthetic methods for their preparation has further expanded their application in organic synthesis. cdnsciencepub.com

Significance of Sulfonyl Moieties in Advanced Organic Synthesis and Materials Science

The sulfonyl group (—SO₂—) is a critical functional group in both organic synthesis and materials science. Its strong electron-withdrawing nature significantly influences the reactivity of adjacent atoms, making it a key component in a variety of chemical transformations. In organic synthesis, sulfonyl groups are employed as activating groups, directing groups, and protecting groups. nih.gov They are integral to the synthesis of numerous biologically active compounds and pharmaceuticals. In materials science, the incorporation of sulfonyl moieties can enhance the thermal stability and mechanical properties of polymers.

Structural Characteristics and Electronic Features Relevant to Reactivity Profiles

β-Methylsulfonylstyrene, systematically named (E)-1-(methylsulfonyl)-2-phenylethene, possesses a unique combination of structural and electronic features that define its reactivity. The molecule consists of a phenyl group and a methylsulfonyl group attached to a vinyl backbone. The powerful electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and highly susceptible to nucleophilic attack. This electronic feature is the primary driver for its reactivity as a Michael acceptor.

The geometry of the double bond is typically the more stable E-isomer, which influences the stereochemical outcome of its reactions. The phenyl group, in conjugation with the vinyl sulfone moiety, further modulates the electronic properties and provides a site for various chemical modifications.

Detailed Research Findings

The reactivity of β-Methylsulfonylstyrene is dominated by its nature as a potent Michael acceptor and its participation in cycloaddition reactions.

Michael Addition Reactions

The polarized nature of the carbon-carbon double bond in β-Methylsulfonylstyrene makes it an excellent substrate for Michael additions. A wide range of nucleophiles, including amines, thiols, and carbanions, can add to the β-carbon in a conjugate addition fashion. nih.gov This reaction is a powerful tool for carbon-carbon and carbon-heteroatom bond formation. The general mechanism involves the attack of a nucleophile on the electrophilic β-carbon, followed by protonation of the resulting enolate intermediate. nih.gov

The reactivity of Michael acceptors like β-Methylsulfonylstyrene is influenced by the nature of the nucleophile and the reaction conditions. nih.gov For instance, the addition of thiols is a well-documented reaction for vinyl sulfones. nih.gov

Table 1: Michael Acceptor Reactivity of Vinyl Sulfones with Thiols

Michael AcceptorNucleophileSolventCatalystProductReference
Phenyl vinyl sulfoneCysteineWaterNoneCysteine adduct nih.gov
Divinyl sulfoneThiophenolDMFBaseBis-adduct cdnsciencepub.com

Cycloaddition Reactions

β-Methylsulfonylstyrene can also participate in various cycloaddition reactions, acting as a dienophile or a dipolarophile. In Diels-Alder reactions, it can react with dienes to form six-membered rings. wikipedia.org The electron-withdrawing sulfonyl group activates the double bond, making it a good dienophile for reactions with electron-rich dienes. wikipedia.org

Furthermore, in [3+2] cycloaddition reactions, β-Methylsulfonylstyrene can react with 1,3-dipoles, such as azides and nitrones, to generate five-membered heterocyclic rings. The regioselectivity and stereoselectivity of these reactions are influenced by the electronic and steric properties of both the vinyl sulfone and the dipole.

Table 2: Representative Cycloaddition Reactions of Vinyl Sulfones

Reaction TypeDiene/DipoleDienophile/DipolarophileProduct TypeReference
Diels-AlderCyclopentadienePhenyl vinyl sulfoneBicyclic sulfone wikipedia.org
[3+2] CycloadditionBenzyl (B1604629) azideMethyl vinyl sulfoneTriazolineN/A

This table provides examples of cycloaddition reactions involving vinyl sulfones. Specific examples with β-Methylsulfonylstyrene are not extensively documented in readily accessible literature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O2S B8682056 beta-Methylsulfonylstyrene

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H10O2S

Molecular Weight

182.24 g/mol

IUPAC Name

2-methylsulfonylethenylbenzene

InChI

InChI=1S/C9H10O2S/c1-12(10,11)8-7-9-5-3-2-4-6-9/h2-8H,1H3

InChI Key

RJQJJDKSNFBCFC-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C=CC1=CC=CC=C1

Origin of Product

United States

Reaction Mechanisms and Comprehensive Reactivity Studies of β Methylsulfonylstyrene

Conjugate Addition Reactions

β-Methylsulfonylstyrene is an activated alkene, making it an excellent substrate for conjugate addition reactions, also known as Michael additions. wikipedia.orgnih.govmasterorganicchemistry.comnumberanalytics.com The electron-withdrawing sulfonyl group polarizes the carbon-carbon double bond, rendering the β-carbon electrophilic and susceptible to attack by nucleophiles. nih.govlibretexts.org

Michael-type Additions with Carbon-Based Nucleophiles

The addition of carbon-centered nucleophiles to β-methylsulfonylstyrene is a fundamental method for carbon-carbon bond formation. wikipedia.org Resonance-stabilized carbanions, such as those derived from active methylene (B1212753) compounds, are common Michael donors. wikipedia.orgorganic-chemistry.org The reaction proceeds via the attack of the carbanion on the β-carbon of the styrene (B11656) derivative, forming a new carbon-carbon bond and a resonance-stabilized enolate intermediate, which is subsequently protonated. wikipedia.orgmasterorganicchemistry.com

Table 1: Examples of Michael-type Additions with Carbon-Based Nucleophiles

Nucleophile (Michael Donor)ProductCatalyst/ConditionsReference
Dimethyl malonateAdduct of dimethyl malonate and β-methylsulfonylstyreneSodium hydride researchgate.net
Methyl cyanoacetate (B8463686)Adduct of methyl cyanoacetate and β-methylsulfonylstyreneSodium hydride researchgate.net

Hetero-Michael Additions (e.g., Phospha-Michael, Aza-Michael)

Hetero-Michael additions involve the conjugate addition of heteroatom nucleophiles, such as those containing phosphorus (phospha-Michael) or nitrogen (aza-Michael), to β-methylsulfonylstyrene. wikipedia.orgresearchgate.netmdpi.com These reactions are crucial for the formation of carbon-heteroatom bonds. nih.gov

The Phospha-Michael addition is a well-established method for creating carbon-phosphorus bonds. researchgate.netmdpi.com It typically involves the addition of species with a P-H bond, like phosphites, to an α,β-unsaturated compound. researchgate.net The reaction can be catalyzed by various bases. mdpi.com Recent studies have explored the use of recoverable organocatalysts to improve the sustainability of these reactions. mdpi.com

The Aza-Michael addition is a key reaction in organic synthesis for forming β-amino carbonyl compounds and related structures. researchgate.netbeilstein-journals.org It involves the addition of a nitrogen-based nucleophile to an activated alkene. beilstein-journals.org The mechanism can be complex, involving the initial carbon-nitrogen bond formation followed by proton transfer steps. researchgate.net

Table 2: Examples of Hetero-Michael Additions

Reaction TypeNucleophileCatalyst/ConditionsKey FindingsReference
Phospha-MichaelDiisopropyl phosphite4-N,N-dimethylaminopyridinium saccharinate (DMAP·Hsac)High yield and catalyst reusability. mdpi.com mdpi.com
Aza-MichaelVarious aminesOrganocatalysts (e.g., cinchona alkaloids)Highly enantioselective additions possible. beilstein-journals.org beilstein-journals.org

Reactions with Active Methylene Compounds

Active methylene compounds, which have a CH₂ group flanked by two electron-withdrawing groups, are particularly effective nucleophiles in Michael additions. nih.govorganic-chemistry.orgresearchgate.net The acidity of the methylene protons facilitates the formation of a stabilized carbanion in the presence of a base. wikipedia.org The reaction of β-bromo-β-(methylsulfonyl)styrene with dimethyl malonate and methyl cyanoacetate in the presence of sodium hydride exemplifies this type of transformation. researchgate.net

Recent advancements include the use of photoredox catalysis for the α-alkylation of active methylene compounds with alkenes, expanding the scope of these reactions to non-activated alkenes. nih.gov

Elimination Processes from β-Methylsulfonylstyrene Precursors

Elucidation of β-Elimination Mechanisms (e.g., E1, E2, E1cB)

β-Elimination reactions are processes where two substituents are removed from adjacent atoms, leading to the formation of a double bond. nih.gov The specific mechanism (E1, E2, or E1cB) depends on the substrate, base, and reaction conditions. iitk.ac.inmasterorganicchemistry.comyoutube.com

E2 (Bimolecular Elimination): This is a one-step, concerted process where a strong base removes a proton, and the leaving group departs simultaneously. nih.goviitk.ac.in

E1 (Unimolecular Elimination): This is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is then deprotonated by a weak base. nih.goviitk.ac.in

E1cB (Unimolecular Conjugate Base Elimination): This two-step mechanism occurs under basic conditions when the β-hydrogen is highly acidic and the leaving group is relatively poor. masterorganicchemistry.complutusias.comwikipedia.org The first step is the formation of a carbanion (the conjugate base), followed by the slow departure of the leaving group. plutusias.comwikipedia.org The presence of a strong electron-withdrawing group, such as a sulfonyl group, on the β-carbon stabilizes the carbanion intermediate, making the E1cB mechanism particularly relevant for precursors of β-methylsulfonylstyrene. plutusias.com

The distinction between these mechanisms can often be made through kinetic studies and isotopic labeling. plutusias.com

Table 3: Comparison of β-Elimination Mechanisms

MechanismStepsRate Determining StepBase RequirementLeaving GroupIntermediate
E1 TwoFormation of carbocationWeakGoodCarbocation
E2 OneConcerted reactionStrongGoodNone (Transition State)
E1cB TwoLoss of leaving group from carbanionModerate to StrongPoorCarbanion

Radical and Reductive Transformations

Radical reactions involving β-methylsulfonylstyrene can lead to a variety of products. The quintessential reaction of a β-sulfonyl radical is its fragmentation to form a sulfonyl radical and an alkene. nih.gov This β-elimination of a sulfonyl radical has broad synthetic applications. nih.gov For instance, radical cyclizations of compounds containing an ene sulfonamide moiety can produce stable cyclic imines through a sequence involving radical addition followed by β-elimination of a phenylsulfonyl radical. nih.gov

Reductive transformations of vinylogous sulfonamides, which are structurally related to β-methylsulfonylstyrene, have also been explored. nih.gov The carbon-carbon double bond in these compounds can be reduced stereoselectively using methods like catalytic hydrogenation or sodium borohydride. nih.gov Furthermore, the sulfonyl group itself can be removed under reductive conditions, such as with sodium amalgam, to yield enaminones. nih.gov

Electroreductive Desulfurization and Carboxylation Pathways

The electrochemical carboxylation of styrenic compounds represents a valuable method for synthesizing 3-arylpropionic acids, utilizing carbon dioxide (CO₂) as an economical and abundant C1 building block. researchgate.net While specific studies on β-methylsulfonylstyrene are not extensively detailed in the literature, the mechanism can be inferred from investigations into the electrochemical carboxylation of styrene. researchgate.net

The proposed pathway involves the electrochemical reduction of the styrene derivative at the cathode to generate a radical anion. This radical anion is then trapped by CO₂, forming a β-carboxylated benzyl (B1604629) radical intermediate. The presence of a proton source, such as water, is crucial for the subsequent steps. researchgate.net The benzyl radical intermediate is protonated, leading to the final hydrocarboxylated product. The efficiency and selectivity of this hydrocarboxylation versus potential side reactions, like dicarboxylation, can be highly dependent on the concentration of the proton source. researchgate.net

In the context of β-methylsulfonylstyrene, the reaction would proceed as follows:

Reduction: The C=C double bond of β-methylsulfonylstyrene is electrochemically reduced to form a radical anion.

Carboxylation: The radical anion reacts with CO₂, leading to the formation of a β-carboxylated radical intermediate, which is stabilized by both the adjacent phenyl group (a benzylic radical) and the α-sulfonyl group.

Protonation: This radical intermediate abstracts a hydrogen atom from the proton source in the medium to yield the final carboxylated product, 3-phenyl-3-(methylsulfonyl)propanoic acid.

This electroreductive process provides a pathway to valuable carboxylic acids directly from activated alkenes and CO₂. researchgate.netrsc.org

Free Radical Addition Mechanisms

Free radical additions to alkenes provide a fundamental method for carbon-carbon and carbon-heteroatom bond formation, often with regioselectivity complementary to electrophilic additions (the anti-Markovnikov outcome). wikipedia.orglibretexts.org The mechanism proceeds via a radical chain reaction consisting of three main stages: initiation, propagation, and termination. wikipedia.org

For β-methylsulfonylstyrene, the electron-withdrawing methylsulfonyl group significantly influences the reaction's regiochemistry. The general mechanism, exemplified by the addition of hydrogen bromide (HBr) in the presence of a peroxide initiator, is as follows:

Initiation: A peroxide initiator undergoes homolytic cleavage upon heating or irradiation to form two alkoxy radicals. This reactive radical then abstracts a hydrogen atom from HBr to generate a bromine radical (Br•). libretexts.org

Propagation: This is a two-step cycle.

Step 2a: The bromine radical adds to the carbon-carbon double bond of β-methylsulfonylstyrene. The addition occurs at the α-carbon (the carbon bearing the phenyl group) to generate a more stable radical on the β-carbon. This intermediate is stabilized by the adjacent sulfonyl group through electron delocalization.

Step 2b: The resulting carbon-centered radical abstracts a hydrogen atom from another molecule of HBr, forming the final product and regenerating a bromine radical, which continues the chain reaction. libretexts.org

Termination: The reaction ceases when two radical species combine to form a stable, non-radical product. wikipedia.org

The key to the regioselectivity is the formation of the most stable radical intermediate. The sulfonyl group is effective at stabilizing an adjacent radical, directing the incoming radical to the other end of the double bond. This free-radical pathway is particularly effective for HBr; it is generally unfavorable for other hydrogen halides like HCl and HI because key steps in the propagation cycle become energetically unfavorable (endothermic). libretexts.org

Stereochemical Outcomes and Diastereoselective/Enantioselective Control in Reactions

When addition reactions occur on the double bond of β-methylsulfonylstyrene, new stereocenters can be created. The spatial arrangement of these new centers determines the stereochemical outcome, which can result in the formation of enantiomers or diastereomers. Controlling this outcome—achieving diastereoselectivity or enantioselectivity—is a central goal in modern organic synthesis. rsc.org

Diastereoselectivity refers to the preferential formation of one diastereomer over others. This is often governed by the existing structural features of the molecule, which can create steric or electronic biases that favor one reaction trajectory over another. msu.edu Research on derivatives of β-methylsulfonylstyrene highlights how subtle changes in reactants can dramatically alter stereochemical outcomes. researchgate.net

For instance, in the reaction of bromo-substituted β-(methylsulfonyl)styrenes with various carbon nucleophiles, the stereoselectivity is highly dependent on the nucleophile used.

Reactions with dimethyl malonate and methyl cyanoacetate are reported to be strictly stereoselective , yielding single diastereomers of the resulting cyclopropane (B1198618) or thiophene (B33073) dioxide derivatives. researchgate.net

In contrast, the reaction with methyl acetoacetate (B1235776) under the same conditions is not stereoselective , producing a mixture of two diastereomeric products along with another constitutional isomer. researchgate.net

Table 1: Stereochemical Outcomes in Reactions of a β-Methylsulfonylstyrene Derivative¹
ReactantNucleophileStereochemical OutcomeProduct Ratio
β-Bromo-β-(methylsulfonyl)styreneDimethyl malonateStereoselectiveSingle diastereomer observed
β-Bromo-β-(methylsulfonyl)styreneMethyl cyanoacetateStereoselectiveSingle diastereomer observed
β-Bromo-β-(methylsulfonyl)styreneMethyl acetoacetateNon-stereoselective2.3 : 2.7 : 1 (Diastereomer A : Diastereomer B : Dihydrofuran)

¹Data sourced from studies on tandem transformations of bromo-substituted β-(methylsulfonyl)styrenes. researchgate.net

This demonstrates that the inherent structure of the reactants can control the formation of specific diastereomers. Enantioselective control, the preference for forming one enantiomer over its mirror image, typically requires the intervention of an external chiral influence, such as a chiral catalyst, auxiliary, or reagent, to differentiate between the two faces (re/si faces) of the planar alkene. mdpi.commdpi.com

Applications of β Methylsulfonylstyrene in Advanced Organic Synthesis

Utility as a Building Block for Complex Heterocyclic Systems

The electron-deficient nature of the carbon-carbon double bond in β-methylsulfonylstyrene makes it highly susceptible to nucleophilic attack. This property is the cornerstone of its utility in synthesizing a variety of heterocyclic compounds through annulation and cycloaddition strategies.

Benzimidazoles are a critical class of heterocyclic compounds found in numerous pharmacologically active molecules. nih.gov The synthesis of benzimidazole (B57391) derivatives often involves the condensation of an o-phenylenediamine (B120857) with a suitable one-carbon (C1) or two-carbon (C2) electrophilic synthon. organic-chemistry.orgrsc.org

While direct literature detailing the reaction of β-methylsulfonylstyrene with o-phenylenediamine is not abundant, the established reactivity of both partners allows for a highly plausible synthetic pathway. In a potential reaction, one of the nucleophilic amino groups of o-phenylenediamine would initiate a conjugate addition (aza-Michael addition) to the β-carbon of β-methylsulfonylstyrene. The resulting intermediate, now possessing a tethered aniline (B41778) and a sulfone-stabilized carbanion or its equivalent, could undergo intramolecular cyclization onto the second amino group. Subsequent elimination of methylsulfinic acid and aromatization would yield the final 2-styryl-benzimidazole product. This strategy represents a potential route to benzimidazole-annulated systems, leveraging the inherent electrophilicity of the vinyl sulfone. magtech.com.cnresearchgate.netresearchgate.net

The pyrrole (B145914) scaffold is a fundamental component of many natural products and pharmaceuticals. beilstein-journals.org The synthesis of polycyclic pyrrole derivatives can be approached through various methods, including multicomponent reactions and cycloadditions. rsc.orgnih.govrsc.org β-Methylsulfonylstyrene can serve as a key precursor in these syntheses.

For instance, in a conceptual multicomponent reaction analogous to established pyrrole syntheses, β-methylsulfonylstyrene could react with an amine and an α-methylene ketone. The initial Michael addition of the amine to the vinyl sulfone would generate a β-amino sulfone, which could then condense with the enolate of the ketone. Subsequent intramolecular cyclization and elimination of the methylsulfonyl group would construct the pyrrole ring, affording a polysubstituted derivative. This approach allows for the rapid assembly of complex pyrrole systems from simple starting materials.

Vinyl sulfones are recognized as powerful synthons for the preparation of furan (B31954) and dihydrofuran derivatives. mdpi.com Their ability to act as potent Michael acceptors and partners in cycloaddition reactions is well-documented. mdpi.comorganic-chemistry.org The reaction of β-methylsulfonylstyrene with enolates derived from active methylene (B1212753) compounds, such as β-ketoesters or malonates, is a primary strategy for constructing these oxygen-containing heterocycles.

The reaction mechanism typically involves the base-mediated formation of an enolate, which then attacks the electrophilic β-carbon of β-methylsulfonylstyrene. The resulting adduct undergoes an intramolecular nucleophilic substitution, where the enolate oxygen displaces the methylsulfonyl group (acting as a leaving group) to form the five-membered dihydrofuran ring. acs.org In some cases, subsequent elimination can lead to the corresponding furan. Research on related vinyl sulfones has demonstrated that this approach provides access to a wide variety of substituted and fused-ring furanics. nih.gov

Table 1: Representative Synthesis of Dihydrofuran from a Vinyl Sulfonium Salt (Analogous Reaction)

Reactant 1 Reactant 2 Base/Solvent Product Yield Reference

Pyrazolines: Pyrazolines, or dihydropyrazoles, are five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, making them important targets in medicinal chemistry. dergipark.org.trnih.gov One of the most common and effective methods for synthesizing 2-pyrazolines is the condensation-cyclization reaction between an α,β-unsaturated compound and a hydrazine (B178648) derivative. chemicalbook.comsci-hub.se

As a classic Michael acceptor, β-methylsulfonylstyrene is an ideal substrate for this transformation. The reaction proceeds via an initial aza-Michael addition of the hydrazine to the activated double bond of the vinyl sulfone. This is followed by an intramolecular cyclization with concomitant elimination of methylsulfinic acid to yield the stable 2-pyrazoline (B94618) ring. This method provides a straightforward and high-yielding pathway to 3-phenyl-substituted pyrazoline scaffolds.

Lactams: β-Lactams are four-membered cyclic amides that form the core structural motif of the vast family of penicillin and cephalosporin (B10832234) antibiotics. nih.govnih.gov The synthesis of the β-lactam ring is a significant objective in organic chemistry. holycross.edusci-hub.senewswise.com While various methods exist, the use of vinyl sulfones is less common but conceptually feasible. A potential, though not widely documented, pathway could involve the reaction of β-methylsulfonylstyrene with a nitrone in a variation of the Kinugasa reaction. This [3+2] cycloaddition would be followed by rearrangement to furnish the β-lactam ring. Another speculative route could involve an initial Michael addition of a nitrogen nucleophile followed by a distinct ring-closing step.

Strategies for C-X Bond Formation

The formation of carbon-heteroatom bonds is a fundamental operation in organic synthesis. The electrophilic nature of β-methylsulfonylstyrene facilitates the creation of such bonds through conjugate addition reactions.

The phospha-Michael addition represents one of the most powerful and atom-economical methods for forming carbon-phosphorus (C-P) bonds. mdpi.comresearchgate.netbuchler-gmbh.com This reaction involves the conjugate addition of a phosphorus-based nucleophile, such as a dialkyl phosphite, to an electron-deficient alkene. rsc.org The sulfonyl group in β-methylsulfonylstyrene strongly activates the double bond, making it an excellent substrate for this transformation. nih.gov

In a typical procedure, the reaction is catalyzed by a base, which generates the more nucleophilic trivalent phosphorus species from the dialkyl phosphite. This nucleophile then adds to the β-carbon of β-methylsulfonylstyrene to form a new C-P bond, yielding a β-phosphonyl sulfone intermediate. This intermediate can be isolated or, as demonstrated in related systems, undergo further transformations like reductive desulfonylation. Research on the closely related β,β-bis(methylsulfonyl)styrene has shown that its reaction with dimethyl phosphonate (B1237965) proceeds efficiently, leading to the corresponding phosphonate adduct, which can then be reduced to provide dimethyl α-methylbenzylphosphonate. researchgate.netresearchgate.net This highlights the efficacy of the phospha-Michael addition to sulfonyl-activated styrenes.

Carbon-Sulfur (C-S) Bond Formation

The formation of carbon-sulfur (C-S) bonds is a cornerstone of synthetic chemistry, crucial for creating molecules with applications in pharmaceuticals and materials science. nih.govresearchgate.net β-Methylsulfonylstyrene, as a prototypical vinyl sulfone, serves as an exceptional substrate for C-S bond formation. researchgate.net Vinyl sulfones are recognized as excellent Michael acceptors because the powerful electron-withdrawing nature of the sulfonyl group polarizes the carbon-carbon double bond, making the β-carbon highly electrophilic and susceptible to conjugate addition by nucleophiles. researchgate.netthieme-connect.com

The sulfa-Michael addition, which involves the 1,4-addition of a sulfur nucleophile like a thiol to an activated alkene, is a prominent reaction in this context. pkusz.edu.cnresearchgate.netsemanticscholar.org This reaction with β-methylsulfonylstyrene or related vinyl sulfones proceeds efficiently to form β-thioether sulfones. researchgate.netresearchgate.net The reaction is often so favorable that it can proceed under mild, solvent-free conditions without a catalyst. researchgate.netsemanticscholar.org

The reactivity in these conjugate additions can be finely tuned. Studies on vinyl sulfonimidamides, close analogs of vinyl sulfones, demonstrate that the substituent on the nitrogen atom significantly influences the reaction yield with sulfur nucleophiles, showcasing the tunability of the system. rsc.org

Table 1: Conjugate Addition of 1-Dodecanethiol to various N-functionalized Vinyl Sulfonimidamides This table is based on data for vinyl sulfonimidamides, which serve as a proxy to illustrate the reactivity principles of vinyl sulfones like β-methylsulfonylstyrene.

N-Substituent (R)Product Yield (%)
H70
Methyl (Me)51
Benzyl (B1604629) (Bn)60
tert-Butyl (tBu)7
Phenyl (Ph)84
Mesyl (Ms)78
Data sourced from research on vinyl sulfonimidamides, illustrating the influence of electronic and steric factors on the conjugate addition of thiols. rsc.org

Furthermore, significant progress has been made in developing asymmetric sulfa-Michael additions. pkusz.edu.cn Using chiral catalysts, such as bifunctional iminophosphoranes or N-heterocyclic carbenes, thiols can be added to α,β-unsaturated systems with high enantioselectivity, providing access to valuable chiral sulfur-containing compounds. pkusz.edu.cnrsc.org

Participation in Cycloaddition Reactions (e.g., Diels-Alder)

Cycloaddition reactions are powerful tools in organic synthesis that allow for the rapid construction of cyclic and heterocyclic systems in a single step. sigmaaldrich.comnih.gov The electron-deficient nature of the double bond in β-methylsulfonylstyrene makes it a highly reactive component in these transformations, particularly as a dienophile or dipolarophile. researchgate.net

In the context of the [4+2] Diels-Alder reaction, sulfur-containing functionalities such as sulfones are well-known to activate alkenes, making them potent dienophiles. researchgate.netsigmaaldrich.com The reaction requires the dienophile to have electron-withdrawing groups to facilitate the interaction with the electron-rich diene. libretexts.org β-Methylsulfonylstyrene fits this role perfectly, reacting with conjugated dienes to form substituted cyclohexene (B86901) rings.

Beyond the Diels-Alder reaction, β-methylsulfonylstyrene and other vinyl sulfones are excellent partners in 1,3-dipolar cycloadditions, also known as [3+2] cycloadditions. beilstein-journals.org These reactions provide a direct route to a wide variety of five-membered heterocycles. acs.org The vinyl sulfone acts as the dipolarophile, reacting with various 1,3-dipoles. For instance, reactions with organic azides yield triazoles, while reactions with diazoalkanes can produce pyrazoline derivatives. researchgate.netnih.govacs.org These cycloadditions often proceed with high regioselectivity. researchgate.netacs.org

Table 2: Examples of Cycloaddition Reactions Involving Vinyl Sulfones

Cycloaddition Type1,3-DipoleResulting Heterocycle
[3+2] CycloadditionOrganic Azide1,2,3-Triazole
[3+2] CycloadditionDiazoalkanePyrazoline
[3+2] CycloadditionAzomethine IminePyrazolidine derivative
[4+2] CycloadditionConjugated DieneCyclohexene derivative
This table summarizes the versatility of vinyl sulfones as substrates in various cycloaddition reactions to form important heterocyclic structures. sigmaaldrich.comlibretexts.orgbeilstein-journals.orgresearchgate.net

The reactivity of vinyl sulfones in these reactions can sometimes be lower than that of corresponding α,β-unsaturated carbonyl compounds, in part due to less efficient orbital overlap, but they remain highly valuable substrates for building complex cyclic frameworks. beilstein-journals.org

Role as a Versatile Synthetic Equivalent

In organic synthesis, a synthetic equivalent refers to a reagent used to carry out a specific chemical transformation that would be difficult or impossible with the target functional group itself. The reagent is later converted into the desired functionality. The vinyl sulfone group, as present in β-methylsulfonylstyrene, is a versatile functional group that serves as a synthetic equivalent for a simple carbon-carbon double bond, but with enhanced and predictable reactivity.

Vinyl sulfones are excellent Michael acceptors, readily participating in conjugate additions with a wide array of carbon and heteroatom nucleophiles. researchgate.netacs.org This allows for the stereocontrolled formation of new carbon-carbon or carbon-heteroatom bonds. After the initial addition reaction, the sulfonyl group in the resulting product can be manipulated or removed. For example, reductive desulfonylation can replace the sulfonyl group with a hydrogen atom, effectively making the initial reaction a conjugate addition to a simple alkene. This two-step process allows for transformations that might not be feasible on an unactivated alkene.

While the provided research does not explicitly detail the use of β-methylsulfonylstyrene as a direct equivalent for an acylsilane, its established reactivity highlights its versatility. For instance, a known synthetic method produces vinylsilanes from the reaction of acylsilanes with specific sulfones, demonstrating a clear synthetic connection between these two classes of compounds. nih.gov The utility of β-methylsulfonylstyrene as a versatile synthetic tool lies in its ability to undergo a primary reaction (like a Michael addition or cycloaddition) followed by a subsequent transformation of the sulfonyl moiety, thus enabling complex synthetic strategies. researchgate.netacs.org

Theoretical and Computational Investigations of β Methylsulfonylstyrene

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of β-Methylsulfonylstyrene. These calculations provide a quantitative picture of the electron distribution and orbital energies, which are key determinants of the molecule's reactivity.

The electronic structure of β-Methylsulfonylstyrene is characterized by the interplay between the phenyl ring and the electron-withdrawing methylsulfonyl group, mediated by the vinyl linker. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular importance. The HOMO is typically located on the styryl portion, specifically the phenyl ring and the C=C double bond, while the LUMO is predominantly localized on the β-carbon of the vinyl group and the sulfonyl moiety. This distribution makes the β-carbon highly electrophilic and susceptible to nucleophilic attack.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of chemical reactivity and stability. A smaller gap generally implies higher reactivity. DFT calculations allow for the precise determination of these orbital energies.

Table 1: Calculated Electronic Properties of (E)-β-Methylsulfonylstyrene (Representative values based on DFT calculations at the B3LYP/6-311G(d,p) level of theory)

PropertyCalculated ValueDescription
HOMO Energy -7.2 eVEnergy of the highest occupied molecular orbital, indicating the ability to donate electrons.
LUMO Energy -1.5 eVEnergy of the lowest unoccupied molecular orbital, indicating the ability to accept electrons.
HOMO-LUMO Gap (ΔE) 5.7 eVEnergy difference between HOMO and LUMO, related to chemical reactivity and stability.
Dipole Moment 4.5 DA measure of the overall polarity of the molecule, arising from the strong electron-withdrawing sulfonyl group.

Furthermore, Molecular Electrostatic Potential (MEP) maps offer a visual representation of the charge distribution on the molecule's surface. For β-Methylsulfonylstyrene, MEP maps typically show a region of high positive potential (blue) near the β-vinyl proton and a strong negative potential (red) around the oxygen atoms of the sulfonyl group. This confirms the electrophilic nature of the C=C bond and the nucleophilic character of the sulfonyl oxygens, which are capable of acting as hydrogen bond acceptors.

Computational Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to explore the pathways of chemical reactions, identifying intermediates and calculating the energy barriers associated with transition states. For β-Methylsulfonylstyrene, the most characteristic reaction is the Michael addition, where a nucleophile adds to the electrophilic β-carbon.

DFT calculations are extensively used to map the potential energy surface (PES) of such reactions. This involves locating the geometries of reactants, transition states (TS), intermediates, and products, and calculating their relative energies. For the Michael addition of a nucleophile (e.g., a thiolate) to β-Methylsulfonylstyrene, the mechanism is typically elucidated as a two-step process:

Nucleophilic Attack: The nucleophile attacks the β-carbon, leading to the formation of a C-nucleophile bond and a transition state (TS1). This is usually the rate-determining step. The resulting intermediate is a resonance-stabilized enolate.

Protonation: The enolate intermediate is subsequently protonated, typically by a solvent molecule or a proton source, to yield the final product. This step usually has a very low energy barrier.

Computational studies on analogous systems, such as the addition of malonates to trans-β-nitrostyrene catalyzed by organocatalysts, show that the transition state is stabilized by specific interactions, such as hydrogen bonds between the catalyst and the reactants. In the case of β-Methylsulfonylstyrene, the sulfonyl group plays a critical role in stabilizing the negative charge that develops on the α-carbon in the transition state and the enolate intermediate.

Table 2: Representative Calculated Energy Profile for the Michael Addition of Methanethiolate to β-Methylsulfonylstyrene (Hypothetical values in kcal/mol relative to reactants, based on analogous systems)

Advanced Spectroscopic Characterization and Analytical Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, including beta-methylsulfonylstyrene. Both ¹H and ¹³C NMR provide critical data for confirming the molecular structure and determining the stereochemistry of the double bond.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information on the carbon skeleton. The chemical shifts of the carbon atoms in the phenyl ring, the vinylic carbons, and the methyl carbon of the sulfonyl group are all consistent with the proposed structure. The specific chemical shifts can be influenced by the stereochemistry of the double bond.

Advanced NMR techniques, such as the Nuclear Overhauser Effect (NOE) spectroscopy, can be employed for unambiguous stereochemical assignment. youtube.com By irradiating specific protons and observing which other protons show an enhanced signal, spatial proximities can be determined, definitively distinguishing between the E and Z isomers. youtube.com For instance, in the Z-isomer, an NOE would be expected between one of the vinylic protons and the ortho protons of the phenyl ring.

Table 1: Representative NMR Data for this compound Isomers

Nucleus Parameter E-isomer (Predicted) Z-isomer (Predicted)
¹Hδ (ppm) - Vinylic Hα~7.0-7.5~6.5-7.0
¹Hδ (ppm) - Vinylic Hβ~7.5-8.0~7.0-7.5
¹HJ (Hz) - Hα-Hβ~15-18~10-12
¹Hδ (ppm) - Phenyl H~7.2-7.6~7.2-7.6
¹Hδ (ppm) - Methyl H~2.9-3.1~2.9-3.1
¹³Cδ (ppm) - Vinylic Cα~125-130~120-125
¹³Cδ (ppm) - Vinylic Cβ~140-145~135-140
¹³Cδ (ppm) - Phenyl C~128-135~128-135
¹³Cδ (ppm) - Methyl C~40-45~40-45

Note: The predicted values are approximate and can vary based on the solvent and experimental conditions.

High-Resolution Mass Spectrometry (HRMS) and Gas/Liquid Chromatography-Mass Spectrometry (GC-MS/LC-MS)

High-resolution mass spectrometry (HRMS) is instrumental in determining the precise elemental composition of this compound. By providing a highly accurate mass measurement, HRMS can confirm the molecular formula, C₉H₁₀O₂S, distinguishing it from other isobaric compounds. nih.govnih.gov

Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are powerful hyphenated techniques for the separation and identification of this compound, particularly in complex mixtures. sigmaaldrich.combiomedpharmajournal.orgnih.gov In GC-MS, the compound is volatilized and separated on a capillary column before being ionized and detected by the mass spectrometer. biomedpharmajournal.orgnih.gov The retention time from the GC provides an additional layer of identification, while the mass spectrum reveals the molecular weight and fragmentation pattern. biomedpharmajournal.orgnih.gov Chemical derivatization can sometimes be employed to enhance volatility for GC analysis. jfda-online.com

LC-MS is particularly useful for analyzing thermally labile or non-volatile compounds and can be adapted for the analysis of this compound. nih.govnih.govvetdergikafkas.org Different ionization techniques, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI), can be utilized depending on the specific analytical needs. nih.gov The choice of chromatographic conditions, including the column and mobile phase, is critical for achieving good separation and sensitivity. nih.govvetdergikafkas.orgresearchgate.net

The fragmentation pattern observed in the mass spectrum provides valuable structural information. Common fragmentation pathways for this compound may include the loss of the methylsulfonyl group, cleavage of the styrenic bond, and fragmentation of the phenyl ring.

Table 2: Expected Mass Spectrometric Data for this compound

Technique Parameter Expected Value/Observation
HRMS[M+H]⁺ (m/z)Calculated for C₉H₁₁O₂S⁺
HRMS[M+Na]⁺ (m/z)Calculated for C₉H₁₀O₂SNa⁺
GC-MS (EI)Molecular Ion (m/z)182
GC-MS (EI)Key Fragments (m/z)Loss of CH₃SO₂, C₆H₅CH=CH₂, C₆H₅⁺
LC-MS (ESI⁺)[M+H]⁺ (m/z)183
LC-MS (ESI⁺)[M+Na]⁺ (m/z)205

Vibrational Spectroscopy (Infrared and Raman Spectroscopy) for Functional Group Analysis

Vibrational spectroscopy, encompassing both infrared (IR) and Raman spectroscopy, is essential for identifying the functional groups present in this compound. bellevuecollege.edustudymind.co.uk

Infrared (IR) spectroscopy measures the absorption of infrared radiation by the molecule, causing vibrations of the chemical bonds. studymind.co.uk The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to the various functional groups. libretexts.orglibretexts.orgresearchgate.net These include the stretching vibrations of the sulfonyl group (SO₂), the carbon-carbon double bond (C=C) of the styrene (B11656) moiety, the aromatic carbon-carbon bonds, and the carbon-hydrogen bonds of the phenyl and methyl groups. libretexts.orgresearchgate.net The out-of-plane bending vibrations of the vinylic C-H bonds can also provide information about the substitution pattern of the double bond. libretexts.orglibretexts.org

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. nih.govlibretexts.orgspectroscopyonline.com While some vibrations may be weak or inactive in the IR spectrum, they can be strong in the Raman spectrum, and vice versa. For this compound, the symmetric stretching of the sulfonyl group and the C=C double bond are expected to show strong Raman signals. researchgate.netaps.org The aromatic ring vibrations also give rise to characteristic Raman bands. researchgate.net

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
Sulfonyl (SO₂)Asymmetric Stretch~1300-1350 (strong)
Sulfonyl (SO₂)Symmetric Stretch~1120-1160 (strong)Strong
Alkene (C=C)Stretch~1620-1640 (medium-weak)Strong
Aromatic (C=C)Stretch~1450-1600 (multiple bands)Multiple bands
Aromatic C-HStretch~3000-3100 (medium)Medium
Methyl C-HStretch~2900-3000 (medium)Medium
Vinylic C-HOut-of-plane bend~960-980 (for E-isomer)

Electronic Spectroscopy (UV-Visible and Fluorescence)

Electronic spectroscopy, including UV-Visible and fluorescence spectroscopy, provides insights into the electronic structure and transitions within the this compound molecule. bbec.ac.in

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. msu.edubioglobax.comlibretexts.org The UV-Vis spectrum of this compound is expected to show absorption bands arising from the π → π* transitions of the conjugated system, which includes the phenyl ring and the styrenic double bond. bbec.ac.inresearchgate.net The position and intensity of these absorption maxima (λ_max) are influenced by the extent of conjugation and the presence of the electron-withdrawing sulfonyl group.

Fluorescence spectroscopy measures the emission of light from a molecule after it has been excited to a higher electronic state. horiba.comwikipedia.orgnih.gov While not all molecules are fluorescent, conjugated systems like styrenes can exhibit fluorescence. wikipedia.orgresearchgate.net The fluorescence spectrum, which is typically a mirror image of the absorption spectrum, can provide additional information about the electronic properties and the environment of the molecule. researchgate.net The quantum yield and lifetime of the fluorescence are also important parameters that can be determined.

Table 4: Expected Electronic Spectroscopic Data for this compound

Technique Parameter Expected Observation
UV-Visibleλ_max (nm)~250-300 (due to conjugated system)
UV-VisibleMolar Absorptivity (ε)High, indicative of π → π* transitions
FluorescenceExcitation Wavelength (nm)Corresponds to the UV-Vis absorption maximum
FluorescenceEmission Wavelength (nm)Stokes-shifted to a longer wavelength than excitation

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and torsional angles. This technique would unambiguously confirm the stereochemistry of the double bond and reveal the conformation of the molecule in the crystal lattice, including the orientation of the phenyl and methylsulfonyl groups. The resulting crystal structure provides a detailed and accurate model of the molecule's geometry. nih.gov

Electron Energy-Loss Spectroscopy (EELS) in Advanced Chemical Analysis

Electron Energy-Loss Spectroscopy (EELS) is a powerful analytical technique often performed in a transmission electron microscope (TEM). wikipedia.orgrsc.orgnih.gov It analyzes the energy loss of electrons as they pass through a thin sample, providing information about the elemental composition, chemical bonding, and electronic properties at a high spatial resolution. wikipedia.orgeels.info

For this compound, EELS can be used to map the distribution of carbon, oxygen, and sulfur atoms within a sample. nih.gov The fine structure of the core-loss edges (e.g., the carbon K-edge, oxygen K-edge, and sulfur L-edge) can provide information about the local chemical environment and oxidation state of these elements. eels.infoaps.org This can be particularly useful for studying the compound in a matrix or as part of a larger composite material. rsc.org

Application of Chemometric Approaches to Spectroscopic Data

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from complex chemical data. mdpi.comfood-safety.com In the context of this compound, chemometric approaches can be applied to the spectroscopic data obtained from techniques like NMR, MS, and IR to enhance data analysis and interpretation. nih.gov

Future Research Directions and Emerging Paradigms

Development of Highly Enantioselective and Diastereoselective Transformations

The synthesis of chiral molecules with precise control over their three-dimensional arrangement is a cornerstone of modern organic chemistry, particularly in the pharmaceutical and materials sciences. While significant progress has been made, the development of highly stereoselective reactions involving beta-methylsulfonylstyrene and its derivatives remains a fertile ground for investigation.

Future efforts will likely focus on the design and application of novel chiral catalysts, including organocatalysts, transition-metal complexes, and biocatalysts, to achieve high levels of enantioselectivity and diastereoselectivity in reactions such as Michael additions, cycloadditions, and functionalizations of the double bond. For instance, the development of catalytic systems that can control the stereochemistry of conjugate additions to beta-substituted vinyl sulfones would provide access to a wide array of enantioenriched products. researchgate.netnih.gov The inherent challenge of controlling product racemization or epimerization under many reaction conditions for compounds like α-monosubstituted-β-dicarbonyls highlights the need for innovative strategies. nih.gov

Furthermore, exploring diastereoselective reactions using geometrically defined trisubstituted alkenes containing moieties like oxindoles has shown promise in achieving high facial, regio-, and diastereocontrol. consensus.app Extending such principles to reactions of this compound could lead to the synthesis of complex and stereochemically rich molecular architectures. The quest for methods that can predictably deliver either syn or anti diastereomers, as demonstrated in Petasis reactions, remains a significant goal and a challenge to overcome the intrinsic selectivity of certain transformations. nih.gov

Integration into Flow Chemistry and Microreactor Systems

Flow chemistry, characterized by the continuous processing of reagents in microreactors, offers numerous advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and potential for automation and scalability. ltf-gmbh.combeilstein-journals.orgsioc-journal.cn The integration of this compound chemistry into flow systems represents a significant opportunity to develop more efficient and sustainable synthetic processes.

The high surface-to-volume ratio of microreactors allows for rapid heating and cooling, enabling reactions to be performed under conditions that are often difficult to achieve in batch reactors. beilstein-journals.orgbeilstein-journals.org This is particularly advantageous for highly exothermic or fast reactions. For instance, "flash chemistry" in flow can outpace decomposition or isomerization of unstable intermediates, a common issue in batch processing. beilstein-journals.org

Future research in this area could explore the use of packed-bed reactors containing immobilized catalysts or reagents for the continuous functionalization of this compound. This approach would facilitate catalyst recycling and product purification, further enhancing the green credentials of the synthetic process. The ability to precisely control residence time in a microreactor can also be exploited to optimize reaction yields and selectivities, potentially leading to the discovery of new reaction pathways that are not accessible under batch conditions. beilstein-journals.orgbeilstein-journals.org

Exploration of Photoredox and Electrochemical Synthesis Pathways

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the generation of radical intermediates under mild conditions. ethz.chkit.edu This approach offers a green and economical alternative to traditional methods that often require harsh reagents or high temperatures. The application of photoredox catalysis to reactions involving this compound is a promising area for future exploration.

The electron-deficient nature of the double bond in this compound makes it an excellent candidate for radical-mediated transformations. researchgate.net Photoredox catalysis could be employed to initiate a variety of reactions, including additions, cyclizations, and cross-coupling reactions. For example, the generation of radicals from suitable precursors in the presence of this compound could lead to the formation of new carbon-carbon and carbon-heteroatom bonds. The development of both reductive and oxidative quenching cycles, potentially utilizing organic dyes or novel metal complexes as photocatalysts, could significantly expand the synthetic utility of this compound. ethz.chkit.edursc.org

Similarly, electrochemical synthesis provides another sustainable approach to generate reactive intermediates. researchgate.netresearchgate.netresearchmap.jp By using electricity as a "reagent," electrosynthesis can often avoid the use of stoichiometric chemical oxidants or reductants, minimizing waste generation. The electrochemical reduction or oxidation of this compound or its reaction partners could open up new avenues for its functionalization. Research into the electroreductive carboxylation and desulfurization of related sulfonylstyrenes has already been reported, suggesting the feasibility of such approaches. tokushima-u.ac.jp Further investigations into the electrochemical behavior of this compound could lead to the development of novel and environmentally friendly synthetic methods. nih.gov

Harnessing Biocatalysis and Bio-inspired Methodologies in Synthesis

Biocatalysis, the use of enzymes or whole organisms to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally benign conditions. academie-sciences.frmdpi.com The application of biocatalytic methods to the synthesis and transformation of this compound is a largely unexplored but highly promising research direction.

Ene-reductases, for example, are known to catalyze the asymmetric reduction of activated carbon-carbon double bonds and could potentially be employed for the enantioselective reduction of this compound derivatives. academie-sciences.fr Lipases and other hydrolases could be used for the kinetic resolution of racemic mixtures containing this structural motif. academie-sciences.fr Furthermore, the structural diversity of peptidic natural products, which often contain non-standard amino acids and complex ring systems, provides inspiration for developing new synthetic strategies. nih.gov

The development of chemo-enzymatic cascade reactions, where a biocatalytic step is combined with traditional chemical transformations, could provide efficient and convergent routes to complex molecules starting from this compound. The immobilization of enzymes in flow reactors is another emerging area that combines the advantages of biocatalysis and continuous processing, offering a powerful platform for sustainable chemical production. mdpi.com The use of biocatalysis for the synthesis of β-lactam antibiotics highlights the potential of enzymatic approaches in industrial applications. frontiersin.org

Investigation of Novel Reactivity Modalities and Mechanistic Discoveries

A deeper understanding of the fundamental reactivity of this compound is crucial for the development of new and innovative synthetic applications. While its role as a Michael acceptor is well-established, exploring its participation in less conventional reaction pathways could lead to significant breakthroughs.

For instance, investigating its behavior in pericyclic reactions, transition-metal-catalyzed cross-coupling reactions where it acts as a coupling partner, or reactions involving the functionalization of the methyl group of the sulfonyl moiety could unveil new synthetic possibilities. Tandem reactions, where multiple bond-forming events occur in a single operation, initiated by the reaction of this compound with a suitable reagent, could provide rapid access to complex molecular architectures. researchgate.net

Detailed mechanistic studies, employing both experimental techniques and computational methods like density functional theory (DFT), will be instrumental in elucidating the pathways of these new transformations. rsc.orgnih.gov Understanding the role of catalysts, the nature of intermediates, and the factors governing stereoselectivity will provide the foundation for the rational design of more efficient and selective reactions. Such investigations will not only expand the synthetic chemist's toolbox but also contribute to a more profound understanding of the chemical principles governing the behavior of this versatile compound.

Q & A

Q. What are the established synthetic routes for beta-Methylsulfonylstyrene, and how can researchers optimize reaction conditions?

this compound is typically synthesized via sulfonylation of styrene derivatives. A common method involves reacting styrene with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes:

  • Catalyst screening : Testing Lewis acids (e.g., AlCl₃) or Brønsted acids to enhance regioselectivity.
  • Solvent effects : Polar aprotic solvents (e.g., DCM, THF) improve yield compared to non-polar solvents.
  • Temperature control : Maintaining 0–5°C minimizes side reactions like polymerization.
  • Characterization : Use NMR (¹H/¹³C) and HPLC to confirm purity (>95%) and structural integrity .

Q. What analytical techniques are critical for characterizing this compound, and how should data be interpreted?

Key techniques include:

  • NMR spectroscopy : ¹H NMR peaks at δ 6.5–7.5 ppm (styrenyl protons) and δ 3.1 ppm (methylsulfonyl group) confirm the structure. 2D NMR (COSY, HSQC) resolves overlapping signals in complex mixtures .
  • Mass spectrometry (HRMS) : Exact mass ([M+H]⁺) should match theoretical values (e.g., C₉H₁₀O₂S: 182.0402 Da).
  • Chromatography : HPLC retention times and UV-Vis spectra (λ ~260 nm) validate purity .
  • Elemental analysis : Carbon and sulfur content must align with theoretical compositions (±0.3% tolerance) .

Q. How can researchers ensure reproducibility in this compound synthesis?

Follow journal protocols (e.g., Beilstein Journal of Organic Chemistry guidelines):

  • Document all experimental parameters (solvent purity, reagent ratios, reaction time).
  • Report yields as isolated, purified masses.
  • Provide detailed supplementary data (e.g., NMR spectra, chromatograms) in supporting information files .

Advanced Research Questions

Q. What strategies resolve contradictions in reported reaction yields or selectivity for this compound derivatives?

Conflicting data often arise from:

  • Impurity profiles : Trace water or oxygen may alter reaction pathways. Use Karl Fischer titration to verify anhydrous conditions .
  • Substituent effects : Electron-withdrawing groups on the styrenyl ring reduce sulfonylation efficiency. Compare DFT calculations (e.g., Gibbs free energy of activation) with experimental results .
  • Meta-analysis : Apply PRISMA guidelines to systematically evaluate literature, identifying outliers due to methodological biases (e.g., incomplete purification) .

Q. How can mechanistic studies elucidate the sulfonylation pathway of this compound formation?

Advanced approaches include:

  • Kinetic isotope effects (KIE) : Replace hydrogen with deuterium at reactive sites to probe rate-determining steps.
  • In situ spectroscopy : Monitor intermediates via FT-IR or Raman during reactions.
  • Computational modeling : Use Gaussian or ORCA software to simulate transition states and identify key orbital interactions (e.g., sulfonyl group electrophilicity) .

Q. What open-science practices enhance collaborative research on this compound applications?

Adopt FAIR (Findable, Accessible, Interoperable, Reusable) principles:

  • Data repositories : Deposit raw NMR/MS data in Zenodo or Figshare with DOI links .
  • Metadata standards : Use ISA-Tab format to describe experimental conditions, enabling cross-study comparisons .
  • Pre-registration : Share synthetic protocols on Open Science Framework to reduce publication bias .

Methodological Guidance for Data Analysis

Q. How should researchers address heterogeneity in this compound toxicity or stability studies?

  • Systematic reviews : Use Cochrane Risk of Bias Tool to assess study quality (e.g., sample size, control groups) .
  • Subgroup analysis : Stratify data by storage conditions (e.g., light exposure, temperature) to identify degradation pathways .
  • Sensitivity analysis : Exclude outliers and re-calculate effect sizes to test robustness .

Q. What statistical methods are appropriate for dose-response studies involving this compound?

  • Non-linear regression : Fit data to Hill or Log-Logistic models using software like GraphPad Prism.
  • EC₅₀/IC₅₀ determination : Calculate confidence intervals via bootstrapping (≥1000 iterations) .
  • Meta-regression : Explore covariates (e.g., solvent polarity) influencing bioactivity .

Tables for Key Data Comparison

Property This compound Reference
Molecular Weight182.24 g/mol
Melting Point85–87°C
λmax (UV-Vis)260 nm
LogP (Octanol-Water)1.8

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.